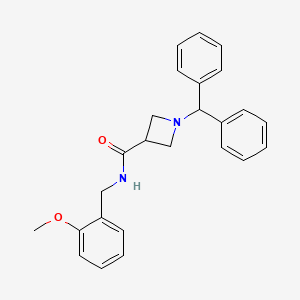

1-benzhydryl-N~3~-(2-methoxybenzyl)-3-azetanecarboxamide

Descripción

1-Benzhydryl-N~3~-(2-methoxybenzyl)-3-azetanecarboxamide is a synthetic compound featuring a unique azetidine-carboxamide core substituted with a benzhydryl (diphenylmethyl) group at the azetidine nitrogen and an N-(2-methoxybenzyl) moiety. The 2-methoxybenzyl substituent introduces electron-donating effects, which may enhance interactions with aromatic residues in biological targets.

Propiedades

Fórmula molecular |

C25H26N2O2 |

|---|---|

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

1-benzhydryl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide |

InChI |

InChI=1S/C25H26N2O2/c1-29-23-15-9-8-14-21(23)16-26-25(28)22-17-27(18-22)24(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,22,24H,16-18H2,1H3,(H,26,28) |

Clave InChI |

SEVLJWIGWOJVKE-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1CNC(=O)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

3. Análisis de las reacciones químicas

Tipos de reacciones

This compound puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.

Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.

Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio (LiAlH₄) e hidrógeno gaseoso (H₂) con un catalizador de paladio.

Sustitución: Los reactivos comunes incluyen haluros de alquilo y nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.

Análisis De Reacciones Químicas

Types of Reactions

1-benzhydryl-N~3~-(2-methoxybenzyl)-3-azetanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por sus potenciales actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.

Medicina: Se investiga por sus potenciales efectos terapéuticos.

Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.

Mecanismo De Acción

El mecanismo de acción de 1-benzhydryl-N~3~-(2-methoxybenzyl)-3-azetanecarboxamide implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a diversas respuestas biológicas.

Comparación Con Compuestos Similares

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Structural Differences :

- Core : The analog lacks the azetidine ring, instead featuring a simpler benzamide backbone.

- Substituents : A hydroxy-tert-butyl group replaces the benzhydryl and 2-methoxybenzyl groups.

- Directing Groups : The analog’s N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, whereas the target compound’s 2-methoxybenzyl group may prioritize π-π stacking or hydrogen bonding in biological systems.

Functional Implications :

- The absence of a strained azetidine ring in the analog likely improves synthetic accessibility but reduces conformational rigidity compared to the target compound.

- The hydroxy group in the analog could enhance solubility, whereas the benzhydryl group in the target compound may favor lipophilicity and CNS penetration .

NBOMe Derivatives ()

Fragmentation Patterns :

- The N-(2-methoxybenzyl) group in NBOMe compounds generates characteristic fragments at m/z = 121.0648 (C8H9O+) and m/z = 91.0542 (C7H7+) during mass spectrometry. Similar fragmentation is expected for the target compound, aiding its identification.

- The benzhydryl group in the target compound may produce additional high-mass fragments (e.g., diphenylmethyl ions), distinguishing it from NBOMe derivatives .

Stability and Reactivity :

- The 2-methoxybenzyl group in both compounds is susceptible to oxidative demethylation. However, the azetidine ring’s strain in the target compound could increase reactivity toward ring-opening reactions under acidic conditions.

Benzathine Benzylpenicillin ()

Substituent Effects :

- Benzathine benzylpenicillin incorporates a dibenzylethylenediamine salt to prolong release. In contrast, the target compound’s benzhydryl group serves as a hydrophobic anchor rather than a counterion.

Bioavailability :

- The bulky benzhydryl group in the target compound may reduce aqueous solubility compared to the ionic benzathine salt, necessitating formulation adjustments for oral delivery.

N-(2-Bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzole[1,2]thiazine-3-carboxamide 1,1-dioxide ()

Electronic and Steric Effects :

- The methoxy group in both compounds influences electron density, but its ortho position in the target compound versus para/meta positions in the thiazine derivative alters steric and electronic interactions.

Data Table: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Key Functional Properties |

|---|---|---|---|

| 1-Benzhydryl-N~3~-(2-Methoxybenzyl)-3-azetanecarboxamide | Azetidine-carboxamide | Benzhydryl, N-(2-methoxybenzyl) | High lipophilicity, potential GPCR modulation |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | Hydroxy-tert-butyl | Metal-catalyzed C–H functionalization |

| 25iP-NBOMe | Phenethylamine | N-(2-methoxybenzyl) | Serotonergic receptor agonist |

| Benzathine Benzylpenicillin | β-lactam | Dibenzylethylenediamine salt | Prolonged antibiotic release |

| N-(2-Bromo-4-nitrophenyl)-thiazine dioxide | Thiazine dioxide | Bromo-nitroaryl, methoxy | Antimicrobial/antifungal activity |

Actividad Biológica

1-Benzhydryl-N~3~-(2-methoxybenzyl)-3-azetanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various research studies, case studies, and experimental data.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 2243127-12-8

Properties

The compound features a benzhydryl group, which is known for enhancing lipophilicity and biological activity. The presence of the methoxy group is expected to influence its pharmacokinetic properties positively.

Antiproliferative Activity

Recent studies have indicated that derivatives of carboxamides, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study : A study reported that N-substituted benzimidazole carboxamides demonstrated selective antiproliferative activity against the MCF-7 breast cancer cell line with IC values ranging from 1.2 to 5.3 μM . This suggests that similar compounds could exhibit potent activity against cancer cells.

Antioxidant Activity

The antioxidant properties of compounds with methoxy and hydroxy substituents have been highlighted in several studies. These compounds can stabilize free radicals, thereby reducing oxidative stress in cells:

- Research Findings : Compounds with methoxy groups showed improved antioxidant activity compared to standard antioxidants like BHT, indicating their potential in mitigating oxidative damage .

Antibacterial Activity

This compound may also possess antibacterial properties. Research on related compounds has shown:

- Case Study : Hydroxy-substituted carboxamide derivatives exhibited strong antibacterial activity against Gram-positive strains such as Enterococcus faecalis (MIC = 8 μM) . This suggests that the compound could be effective against certain bacterial infections.

Data Table of Biological Activities

| Activity Type | Cell Line/Organism | IC (μM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 1.2 - 5.3 | |

| Antioxidant | Various (in vitro) | Not specified | |

| Antibacterial | E. faecalis | 8 |

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Cell Cycle Arrest : Compounds similar to this azetidine derivative may induce cell cycle arrest in cancer cells, leading to decreased proliferation.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve the modulation of ROS levels, contributing to reduced cellular stress and apoptosis in cancer cells.

- Bacterial Membrane Disruption : The antibacterial action might stem from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.